![molecular formula C8H8O2 B12527654 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one CAS No. 832110-86-8](/img/structure/B12527654.png)
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Oxabicyclo[410]hepta-2,4-dien-1-yl)ethan-1-one is a unique organic compound characterized by its bicyclic structure containing an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one typically involves the oxidation of cyclohexene. One method involves the use of dendritic complexes as catalysts to facilitate the oxidation process . The reaction conditions often include the presence of an oxidizing agent and a suitable solvent to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce less oxidized forms of the compound.
Scientific Research Applications
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a substrate in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: A similar compound with a simpler structure, often used in similar types of chemical reactions.
1,2-Epoxycyclohexane: Another related compound with an epoxide group, used in various chemical and industrial applications.
Uniqueness
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one is unique due to its bicyclic structure with an oxygen bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
832110-86-8 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C8H8O2/c1-6(9)8-5-3-2-4-7(8)10-8/h2-5,7H,1H3 |
InChI Key |
DWOBMFDUJDTSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12C=CC=CC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)
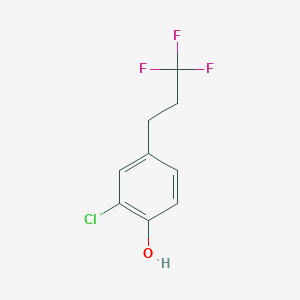
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
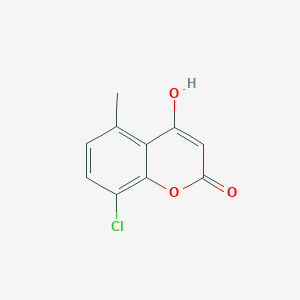
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)
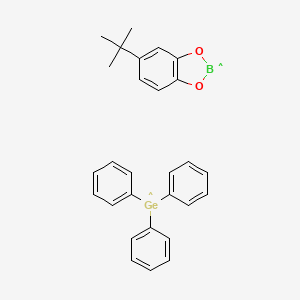
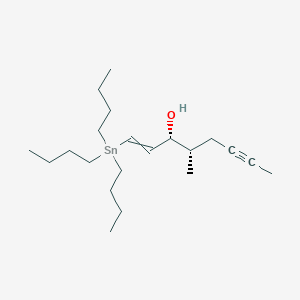
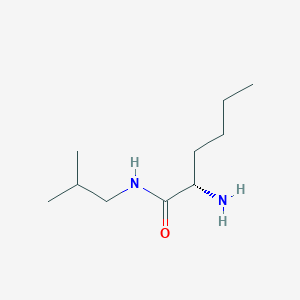
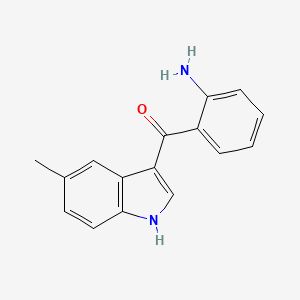
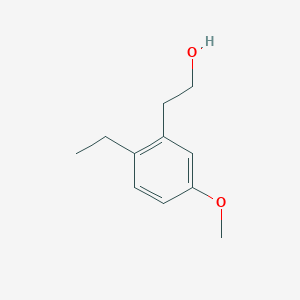
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
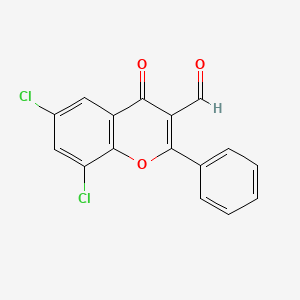
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)
